molecular formula C21H27NO5 B3283449 6,7-Dimethoxy-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 7668-88-4

6,7-Dimethoxy-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B3283449
CAS RN: 7668-88-4
M. Wt: 373.4 g/mol
InChI Key: IYDXQGNUXUOZOC-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the family of tetrahydroisoquinolines. It is a natural alkaloid that is found in several plant species, including Corydalis yanhusuo and Stephania japonica. This compound has gained significant attention in recent years due to its potential therapeutic properties.

Scientific Research Applications

Beta-Adrenoceptor Activities

6,7-Dimethoxy-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline and its derivatives have been studied for their potential in affecting beta-adrenergic receptors. For example, a study by Sober et al. (1981) synthesized and evaluated a series of methyl analogues of this compound, finding that they exhibited selective beta 2-adrenoceptor activities, with certain isomers showing potent and selective beta 2 stimulant properties in the tetrahydroisoquinoline class (Sober et al., 1981).

Platelet Antiaggregatory Activity

The compound and its isomers have also been evaluated for their potential in platelet antiaggregation. A study by Miller et al. (1980) found that a positional isomer of trimetoquinol, which is structurally related to 6,7-Dimethoxy-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline, exhibited effective antiaggregatory activity in human and rabbit platelet-rich plasma preparations (Miller et al., 1980).

Bronchodilator Activity

This compound has been identified as a potent bronchodilator. Yamato et al. (1967) synthesized several 1-substituted derivatives and found the 1-(3′,4′,5′-trimethoxybenzyl) derivative to be the most active bronchodilator in both in vitro and in vivo tests (Yamato et al., 1967).

Enantiomer Separation and Synthesis

The compound's enantiomers have been explored for their potential in various applications. Zsadon et al. (1987) studied the separation of enantiomers of this compound, highlighting the significance of chromatographic resolution over traditional methods in enantiomer separation (Zsadon et al., 1987).

Anticonvulsant Effects

Research has also explored the anticonvulsant effects of derivatives of this compound. Gitto et al. (2010) synthesized a series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines and found that certain molecules displayed significant anticonvulsant activity in animal models of epilepsy (Gitto et al., 2010).

Selective Carbonic Anhydrase Inhibitors

The compound's derivatives have been studied for their potential as selective carbonic anhydrase inhibitors. Gitto et al. (2011) synthesized monomethoxy analogues of the dimethoxy derivatives, finding that some compounds showed higher inhibitory effects against several carbonic anhydrase isoforms (Gitto et al., 2011).

properties

IUPAC Name

6,7-dimethoxy-1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO5/c1-23-17-11-14-6-7-22-16(15(14)12-18(17)24-2)8-13-9-19(25-3)21(27-5)20(10-13)26-4/h9-12,16,22H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDXQGNUXUOZOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C=C3CCN2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxy-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6,7-Dimethoxy-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline
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6,7-Dimethoxy-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline
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6,7-Dimethoxy-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
6,7-Dimethoxy-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
6,7-Dimethoxy-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
6,7-Dimethoxy-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline

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